8-(4-Bromo-phenyl)-1-prop-2-ynyl-3,7-dihydro-purine-2,6-dione
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Overview
Description
8-(4-Bromo-phenyl)-1-prop-2-ynyl-3,7-dihydro-purine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a bromophenyl group attached to the purine ring, along with a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Bromo-phenyl)-1-prop-2-ynyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. One common method involves the initial bromination of a phenyl group, followed by the introduction of a propynyl group through a coupling reaction. The final step involves the formation of the purine ring system under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
8-(4-Bromo-phenyl)-1-prop-2-ynyl-3,7-dihydro-purine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the bromophenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
8-(4-Bromo-phenyl)-1-prop-2-ynyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 8-(4-Bromo-phenyl)-1-prop-2-ynyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. The bromophenyl group and the purine ring system play crucial roles in binding to these targets, which may include enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl group but differs in the rest of the structure.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another bromophenyl derivative with different functional groups and applications.
Uniqueness
8-(4-Bromo-phenyl)-1-prop-2-ynyl-3,7-dihydro-purine-2,6-dione is unique due to its combination of a bromophenyl group and a purine ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
409344-55-4 |
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Molecular Formula |
C14H9BrN4O2 |
Molecular Weight |
345.15 g/mol |
IUPAC Name |
8-(4-bromophenyl)-1-prop-2-ynyl-3,7-dihydropurine-2,6-dione |
InChI |
InChI=1S/C14H9BrN4O2/c1-2-7-19-13(20)10-12(18-14(19)21)17-11(16-10)8-3-5-9(15)6-4-8/h1,3-6H,7H2,(H,16,17)(H,18,21) |
InChI Key |
MZKFWENNHZOFBS-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C(=O)C2=C(NC1=O)N=C(N2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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